molecular formula C27H46N10O9 B14199274 L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine CAS No. 873656-31-6

L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine

Cat. No.: B14199274
CAS No.: 873656-31-6
M. Wt: 654.7 g/mol
InChI Key: QYDCVLAYIHISTK-IRBQCDLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is a peptide compound composed of six amino acids: histidine, valine, glycine, asparagine, lysine, and threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways, influencing gene expression, or affecting protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-serine
  • L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-alanine
  • L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-glutamine

Uniqueness

L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of threonine, for example, can influence the peptide’s hydrophilicity and reactivity compared to similar compounds with different amino acids .

Properties

CAS No.

873656-31-6

Molecular Formula

C27H46N10O9

Molecular Weight

654.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C27H46N10O9/c1-13(2)21(36-23(41)16(29)8-15-10-31-12-33-15)26(44)32-11-20(40)34-18(9-19(30)39)25(43)35-17(6-4-5-7-28)24(42)37-22(14(3)38)27(45)46/h10,12-14,16-18,21-22,38H,4-9,11,28-29H2,1-3H3,(H2,30,39)(H,31,33)(H,32,44)(H,34,40)(H,35,43)(H,36,41)(H,37,42)(H,45,46)/t14-,16+,17+,18+,21+,22+/m1/s1

InChI Key

QYDCVLAYIHISTK-IRBQCDLESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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